2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)-
Description
2(1H)-Pyrimidinethione derivatives are heterocyclic compounds featuring a six-membered pyrimidine ring with a thione (-S-) group at position 2. The target compound, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)-, is characterized by:
- Core structure: A partially hydrogenated pyrimidinethione ring with three methyl groups at positions 4, 4, and 4.
- Substituent: A para-sulfophenyl group (p-sulfophenyl) at position 1, introducing a sulfonic acid moiety (-SO₃H).
Properties
CAS No. |
63704-52-9 |
|---|---|
Molecular Formula |
C13H16N2O3S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18) |
InChI Key |
KEGAXPPWKYWXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Classical Biginelli-Type Condensation
The most common and well-established method for synthesizing dihydropyrimidine derivatives, including thiones, is the Biginelli multicomponent condensation reaction. This involves:
- Condensation of an aldehyde (aromatic aldehydes for phenyl or substituted phenyl derivatives)
- A β-ketoester or equivalent (for the 4,4,6-trimethyl substitution pattern, appropriate β-diketones or ketoesters are used)
- A thiourea or thiocarbonyl source (to introduce the thione functionality at position 2)
This reaction is typically catalyzed by acids or Lewis acids under reflux conditions in solvents such as ethanol or acetic acid.
Modifications for p-Sulfophenyl Substitution
To introduce the p-sulfophenyl group at the nitrogen 1 position, the aldehyde component in the Biginelli reaction is replaced with p-sulfobenzaldehyde or its derivatives. The sulfonic acid group (–SO3H) is a strongly electron-withdrawing substituent, which can affect reaction rates and yields, necessitating optimization of reaction conditions such as:
- Use of polar solvents (e.g., water, ethanol-water mixtures)
- Adjusted pH to maintain sulfonate solubility
- Extended reaction times or microwave-assisted synthesis for improved yields
Detailed Preparation Method (Proposed and Supported by Related Literature)
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | p-Sulfobenzaldehyde, 4,4,6-trimethyl-1,3-dicarbonyl compound (e.g., acetylacetone), thiourea | Multicomponent condensation | Acid catalyst (e.g., HCl, H2SO4), solvent: ethanol/water, reflux 4–12 h |
| 2 | Isolation of crude product | Precipitation or extraction | Adjust pH to precipitate product, filter and wash |
| 3 | Purification | Recrystallization from ethanol or ethanol-water | Yields depend on substituent effects; sulfonate group may require aqueous work-up |
This approach is consistent with synthetic protocols for related pyrimidinethiones and is adaptable to the p-sulfophenyl substituent.
Alternative Synthetic Routes
Cyclization of Thiourea Derivatives
An alternative route involves the cyclization of N-substituted thioureas with β-diketones:
- Preparation of N-(p-sulfophenyl)thiourea by reaction of p-aminobenzenesulfonic acid derivatives with thiophosgene or equivalent sulfurizing agents
- Subsequent condensation with 4,4,6-trimethyl-1,3-diketones under acidic or basic conditions to form the dihydropyrimidine-2-thione ring
This method allows more control over substitution patterns but may require protection/deprotection steps for sulfonic acid groups.
Sulfonation Post-Synthesis
In some cases, the sulfonic acid group is introduced after the pyrimidinethione ring formation by sulfonation of the phenyl substituent using sulfur trioxide or chlorosulfonic acid reagents under controlled conditions.
Research Findings and Data Summary
Professional Notes and Considerations
- The electron-withdrawing sulfonic acid group on the phenyl ring can reduce nucleophilicity and slow condensation reactions, requiring longer reaction times or higher catalyst loading.
- Solubility of p-sulfophenyl derivatives in organic solvents is limited, so aqueous or mixed solvents are preferred.
- Purification often involves adjusting pH to precipitate the sulfonated product as its sodium or potassium salt.
- Analytical verification of the product includes IR spectroscopy (notably C=S stretch), NMR (confirming ring saturation and substitution), and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrimidinethiones are highly substituent-dependent. Below is a comparative analysis of key analogs:
Substituent Impact Analysis:
- Electron-Donating Groups (e.g., -CH₃) : Improve lipophilicity, favoring blood-brain barrier penetration but decreasing aqueous solubility.
Biological Activity
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- (CAS No. 5392-23-4) is a compound belonging to the pyrimidine family, characterized by its diverse biological activities. Pyrimidines and their derivatives are known for their significant roles in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activities associated with this specific compound, supported by research findings and case studies.
- Molecular Formula : C₇H₁₂N₂S
- Molecular Weight : 156.25 g/mol
- Melting Point : 253 °C
- Structural Representation :
- InChI: InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H,1-3H3,(H2,8,9,10)
Biological Activities
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. The specific compound under discussion has been associated with various pharmacological effects:
Antioxidant Activity
Studies have demonstrated that compounds containing the pyrimidine structure can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to protective effects against chronic diseases.
Antimicrobial Effects
The compound has shown promise in antimicrobial applications. Research indicates that thioxopyrimidines possess significant activity against various bacterial strains and fungi. The mechanism often involves interference with microbial metabolism or cell wall synthesis.
Anti-inflammatory Properties
In vitro studies suggest that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in the pathogenesis of inflammatory diseases.
Analgesic and Anxiolytic Effects
Some studies highlight the potential analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties of pyrimidine derivatives. These effects may be mediated through interactions with neurotransmitter systems in the central nervous system.
Case Studies
- Antioxidant Study : A study published in Pyrimidines and Their Derivatives explored the antioxidant capacity of various pyrimidine derivatives, including thioxopyrimidines. The results indicated a significant reduction in lipid peroxidation levels when tested against free radicals .
- Antimicrobial Evaluation : In a comparative study of antimicrobial activities, thioxopyrimidine derivatives exhibited notable inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting their potential as lead compounds for developing new antibiotics .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of pyrimidine derivatives revealed that certain compounds could significantly reduce inflammation markers in animal models of arthritis .
Data Table of Biological Activities
Q & A
Q. What spectroscopic techniques are used to characterize pyrimidinethione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
